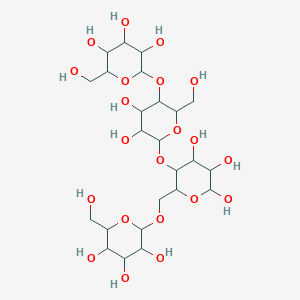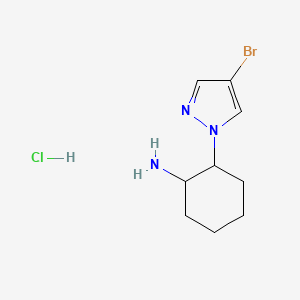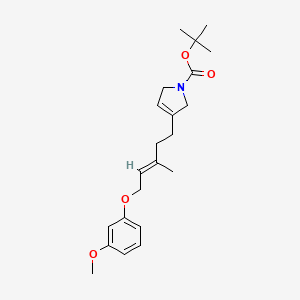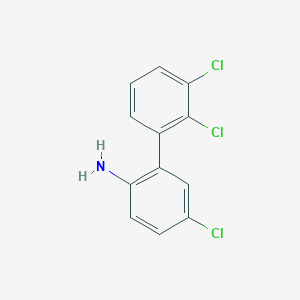
4-Chloro-2-(2,3-dichlorophenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(2,3-dichlorophenyl)aniline is an aromatic amine compound characterized by the presence of chlorine atoms on both the aniline and phenyl rings. This compound is part of the dichloroaniline family, which consists of aniline derivatives substituted with two chlorine atoms. These compounds are typically colorless but may appear colored due to impurities .
Méthodes De Préparation
The synthesis of 4-Chloro-2-(2,3-dichlorophenyl)aniline can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds. This reaction employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the catalytic reduction of nitro compounds in the presence of hydrogen and a platinum on carbon catalyst .
Analyse Des Réactions Chimiques
4-Chloro-2-(2,3-dichlorophenyl)aniline undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation can reduce the compound to its corresponding amine.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents .
Applications De Recherche Scientifique
4-Chloro-2-(2,3-dichlorophenyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be employed in studies involving enzyme inhibition and protein binding.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of herbicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(2,3-dichlorophenyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
4-Chloro-2-(2,3-dichlorophenyl)aniline can be compared with other dichloroaniline derivatives, such as:
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
These compounds share similar structural features but differ in the positions of the chlorine atoms on the aniline ring. The unique positioning of chlorine atoms in this compound contributes to its distinct chemical and physical properties .
Propriétés
Formule moléculaire |
C12H8Cl3N |
|---|---|
Poids moléculaire |
272.6 g/mol |
Nom IUPAC |
4-chloro-2-(2,3-dichlorophenyl)aniline |
InChI |
InChI=1S/C12H8Cl3N/c13-7-4-5-11(16)9(6-7)8-2-1-3-10(14)12(8)15/h1-6H,16H2 |
Clé InChI |
JDSOXBOZCODIED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


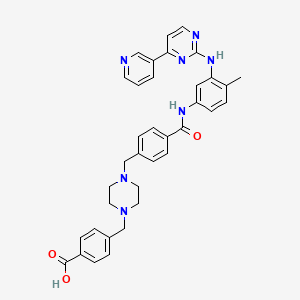


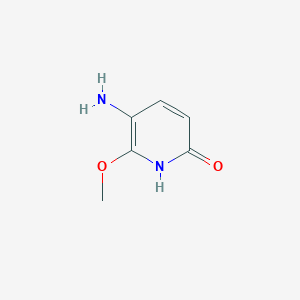
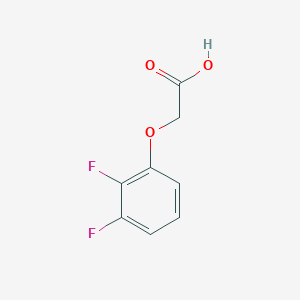


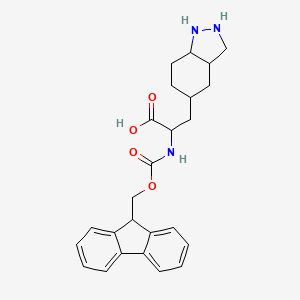
![5-methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12314236.png)
![1-[(1-Cyclopropylethyl)amino]propan-2-ol](/img/structure/B12314239.png)
![(3aR,6aR)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one](/img/structure/B12314246.png)
